2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S3/c1-2-11-27-20(29)17-14-9-6-10-15(14)31-19(17)25-22(27)30-12-16(28)23-21-24-18(26-32-21)13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2,(H,23,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGSFVVNMLWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC5=C2CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic molecule that integrates various structural motifs known for their biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 403.56 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to an acetamide functional group through a thioether bond. This unique arrangement is believed to contribute significantly to its biological properties.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities. Here are some notable findings:
- Antitumor Activity : Compounds containing thieno[2,3-d]pyrimidine structures have demonstrated significant antitumor effects. For instance, studies have shown that derivatives with this core can inhibit the growth of various cancer cell lines such as A549 and NCI-H1975 .
- Antibacterial Properties : Thienopyrimidine derivatives have been linked to antibacterial activity against a range of pathogens. The presence of the thioether linkage in the compound may enhance its interaction with bacterial enzymes .
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for certain kinases involved in cancer progression. Preliminary studies suggest it may compete effectively with ATP-binding sites in target proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study 1: Antitumor Evaluation
A study synthesized a series of pyrido[2,3-d]pyrimidines and assessed their inhibitory activity against EGFR L858R/T790M mutations. The results indicated that compounds with thienopyrimidine-like structures exhibited higher cytotoxicity compared to those lacking this feature. For example, specific derivatives showed IC50 values below 36% inhibition at 0.1 μM concentration .
Study 2: Antibacterial Activity
Another investigation focused on synthesizing novel thieno[2,3-d]pyrimidines and evaluating their antibacterial properties. Results showed that some derivatives effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in treating infections .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds was conducted:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Allylthio)-N-(phenyl)acetamide | Allylthio group | Antimicrobial |
| 4-Oxo-thieno[2,3-d]pyrimidine | Oxo group on pyrimidine | Anticancer |
| 6-Allylthieno[2,3-d]pyrimidin-4(3H)-one | Allyl and carbonyl groups | Anti-inflammatory |
This table highlights how the specific substitution patterns in the target compound may enhance its biological activity compared to similar molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
